2-(3-Methylphenoxy)pyridine-5-boronic acid
Overview
Description
2-(3-Methylphenoxy)pyridine-5-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a 3-methylphenoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenoxy)pyridine-5-boronic acid can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This method typically employs a halogenated pyridine derivative and a boronic acid or boronate ester as starting materials. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Another method involves the direct borylation of pyridine derivatives using iridium or rhodium catalysts. This approach allows for the selective introduction of the boronic acid group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as described above but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for minimizing waste and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenoxy)pyridine-5-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halogenated aromatic compounds in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Palladium Acetate: Used as a catalyst in Suzuki-Miyaura coupling reactions.
Potassium Carbonate: Acts as a base in coupling reactions.
Toluene or Ethanol: Common solvents used in the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce phenol or alcohol derivatives.
Scientific Research Applications
2-(3-Methylphenoxy)pyridine-5-boronic acid has a wide range of applications in scientific research:
Industry: It is employed in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenoxy)pyridine-5-boronic acid is primarily related to its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme and inhibit its activity .
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)pyridine-5-boronic acid: Used as an intermediate in organic synthesis.
2-(Trifluoromethyl)pyridine-5-boronic acid: Employed in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-(3-Methylphenoxy)pyridine-5-boronic acid is unique due to the presence of the 3-methylphenoxy group, which imparts distinct electronic and steric properties to the molecule. This makes it particularly useful in reactions where selective functionalization is required. Additionally, its ability to form stable complexes with nucleophiles enhances its utility in various applications, including drug development and material science.
Properties
IUPAC Name |
[6-(3-methylphenoxy)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c1-9-3-2-4-11(7-9)17-12-6-5-10(8-14-12)13(15)16/h2-8,15-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBLSVZYYLJCIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC(=C2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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